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Compound Name: Antibacterial agent 171

Cat. No.: B12370819 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
The rise of multidrug-resistant Gram-negative bacteria presents a formidable challenge to

global public health. The development of novel antibacterial agents with unique mechanisms of

action is paramount to addressing this threat. One promising therapeutic target is the enzyme

UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), which catalyzes

the first committed and essential step in the biosynthesis of lipid A.[1][2][3] Lipid A is the

hydrophobic anchor of lipopolysaccharide (LPS), a critical component of the outer membrane

of most Gram-negative bacteria, essential for their viability and structural integrity.[1][2]

Inhibition of LpxC disrupts the formation of the outer membrane, leading to bacterial cell death.

This technical guide provides a comprehensive overview of Antibacterial Agent 171, a potent

inhibitor of LpxC, and the broader class of LpxC inhibitors.

Core Compound Identification
IUPAC Name: (2S)-4-biphenyl-4-yl-N-hydroxy-2-methyl-2-(methylsulfonyl)butanamide

CAS Number: 1354546-42-1
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Mechanism of Action: Inhibition of Lipid A
Biosynthesis
Antibacterial Agent 171 exerts its bactericidal effect by targeting and inhibiting the LpxC

enzyme. LpxC is a zinc-dependent metalloenzyme that catalyzes the deacetylation of UDP-3-

O-(R-3-hydroxymyristoyl)-N-acetylglucosamine, the second step in the Raetz pathway of lipid A

biosynthesis.[1][4] By inhibiting this crucial step, the agent effectively halts the production of

lipid A, preventing the formation of a functional outer membrane in Gram-negative bacteria.

This disruption of the cell envelope leads to increased permeability, loss of cellular integrity,

and ultimately, cell death.[2] The high conservation of LpxC across a wide range of Gram-

negative pathogens and its absence in mammalian cells make it an attractive target for the

development of selective antibacterial drugs.[1]
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Caption: The Raetz pathway of lipid A biosynthesis and the inhibitory action of Antibacterial
Agent 171 on the LpxC enzyme.
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Quantitative Data
The following tables summarize the in vitro activity of various LpxC inhibitors against the LpxC

enzyme and their antibacterial efficacy against a panel of Gram-negative pathogens. Data for

LpxC-2, a compound from the same biphenyl methylsulfone-containing series as Antibacterial
Agent 171, is included to provide a relevant comparison.[5]

Table 1: In Vitro Enzyme Inhibition

Compound Target Enzyme IC₅₀ (nM) Reference

Antibacterial Agent

171
LpxC >95.2

LpxC-2 P. aeruginosa LpxC 2.3 [5]

LpxC-4 P. aeruginosa LpxC 1.0 [5]

CHIR-090 E. coli LpxC 0.5 [1]

BB-78485 E. coli LpxC 160 [6]

L-161,140 E. coli LpxC 30 [6]

Table 2: Antibacterial Activity (Minimum Inhibitory Concentration, MIC)

Compound
E. coli
(ATCC
25922)

P.
aeruginosa
(ATCC
27853)

K.
pneumonia
e (ATCC
13883)

A.
baumannii
(ATCC
19606)

Reference(s
)

LpxC-2 1 µg/mL 4 µg/mL 2 µg/mL >64 µg/mL [5]

LpxC-4 0.25 µg/mL 1 µg/mL 1 µg/mL >32 µg/mL [3][5]

CHIR-090 0.1 µg/mL 0.4 µg/mL 0.2 µg/mL >64 µg/mL [5]

BB-78485 1 µg/mL >32 µg/mL - - [6]

L-161,140 1-3 µg/mL >128 µg/mL - - [6]
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Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation and development of

novel antibacterial agents.

LpxC Deacetylase Activity Assay
This assay measures the enzymatic activity of LpxC and the inhibitory potential of test

compounds.

Principle: The assay quantifies the conversion of the radiolabeled substrate, [¹⁴C]-UDP-3-O-(3-

hydroxymyristoyl)-N-acetyl-glucosamine, to its deacetylated product.

Materials:

Purified LpxC enzyme

[¹⁴C]-UDP-3-O-(3-hydroxymyristoyl)-N-acetyl-glucosamine (substrate)

Assay buffer (e.g., 20 mM Bis-Tris propane, pH 7.5)

Test compounds (e.g., Antibacterial Agent 171) dissolved in DMSO

Scintillation vials and scintillation fluid

Microplate reader (for fluorescence-based assays)

Procedure:

Prepare a reaction mixture containing the assay buffer and the purified LpxC enzyme.

Add the test compound at various concentrations to the reaction mixture. Include a control

with no inhibitor.

Pre-incubate the enzyme and inhibitor for a specified time at room temperature.

Initiate the enzymatic reaction by adding the radiolabeled substrate.

Incubate the reaction at a controlled temperature (e.g., 30°C) for a set period.
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Terminate the reaction (e.g., by adding a strong acid).

Separate the product from the substrate using an appropriate method (e.g.,

chromatography).

Quantify the amount of radiolabeled product using liquid scintillation counting.

Calculate the percentage of inhibition for each compound concentration and determine the

IC₅₀ value.

Experimental Workflow: LpxC Deacetylase Assay
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Caption: A generalized workflow for determining the in vitro inhibitory activity of a compound

against the LpxC enzyme.

Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antibacterial agent that prevents the

visible growth of a bacterium.

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test

compound in a liquid growth medium. The MIC is determined by observing the lowest

concentration at which no turbidity (bacterial growth) is observed.[7][8]

Materials:

Bacterial strains (e.g., E. coli, P. aeruginosa)

Cation-adjusted Mueller-Hinton Broth (CAMHB)[7]

Test compounds dissolved in DMSO

96-well microtiter plates

Spectrophotometer or microplate reader

Procedure:

Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

Perform serial two-fold dilutions of the test compound in CAMHB in a 96-well plate.[8]

Inoculate each well with the bacterial suspension to a final concentration of approximately 5

x 10⁵ CFU/mL.

Include a positive control (bacteria with no compound) and a negative control (broth only).

Incubate the plates at 37°C for 18-24 hours.[7]

Determine the MIC by visually inspecting for the lowest concentration that shows no turbidity

or by measuring the optical density at 600 nm (OD₆₀₀).
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Synthesis Workflow
While a specific, detailed synthesis protocol for (2S)-4-biphenyl-4-yl-N-hydroxy-2-methyl-2-

(methylsulfonyl)butanamide is not publicly available in the provided search results, a general

retrosynthetic analysis can be proposed based on its structure. The synthesis would likely

involve the formation of the butanamide backbone, introduction of the biphenyl and

methylsulfonyl groups, and final conversion to the hydroxamic acid.

Logical Relationship: Retrosynthetic Analysis

(2S)-4-biphenyl-4-yl-N-hydroxy-2-methyl-2-(methylsulfonyl)butanamide Corresponding Carboxylic AcidHydroxamic acid formation α-Sulfonylated EsterSaponification

Biphenyl-containing Ester
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Caption: A plausible retrosynthetic approach for the synthesis of Antibacterial Agent 171.

Conclusion
Antibacterial Agent 171 and other LpxC inhibitors represent a promising new class of

antibiotics specifically targeting Gram-negative bacteria. Their novel mechanism of action,

focused on the disruption of the essential lipid A biosynthesis pathway, offers a potential

solution to the growing problem of antibiotic resistance. The data presented in this guide

underscore the potent in vitro activity of this class of compounds. Further research and

development, guided by the experimental protocols outlined herein, are crucial to fully elucidate

the therapeutic potential of LpxC inhibitors and to bring these much-needed novel antibacterial

agents to the clinic.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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